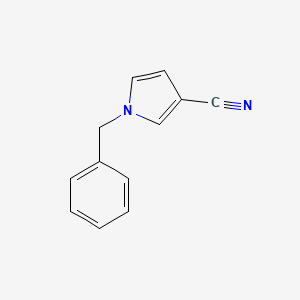

1-Benzyl-1H-pyrrole-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1-benzylpyrrole-3-carbonitrile |

InChI |

InChI=1S/C12H10N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-7,10H,9H2 |

InChI Key |

BOTLGXMFARPJHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 1h Pyrrole 3 Carbonitrile and Its Functionalized Derivatives

Direct Synthetic Routes to 1-Benzyl-1H-pyrrole-3-carbonitrile Scaffolds

Direct construction of the this compound framework can be achieved through several elegant and efficient chemical transformations. These methods often involve the strategic assembly of precursor molecules to form the pyrrole (B145914) ring in a controlled manner.

Multicomponent One-Pot Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to synthesize complex molecules like this compound in a single synthetic operation. These reactions combine three or more starting materials in a one-pot fashion to generate a product that contains portions of all the initial reactants. researchgate.net

A notable example involves a three-component reaction utilizing α-hydroxyketones, 3-oxobutanenitrile, and a primary amine, such as benzylamine (B48309). nih.gov This method, catalyzed by acetic acid, provides a concise route to N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov The reaction proceeds by heating a mixture of the components in ethanol (B145695), followed by purification to yield the desired pyrrole derivative. nih.gov This strategy has been successfully applied to the synthesis of various analogues, demonstrating its versatility. nih.gov

Another multicomponent approach involves the reaction of alkynyl Fischer carbenes with α-imino glycine (B1666218) methyl esters. This cascade process, promoted by a strong base like lithium diisopropylamide (LDA), leads to the formation of densely substituted N-benzyl-1H-pyrroles. rsc.org

Condensation Reactions with Strategic Precursors

Condensation reactions are a cornerstone of pyrrole synthesis. The Paal-Knorr synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as benzylamine, to form the pyrrole ring. organic-chemistry.orgresearchgate.net This reaction is often facilitated by neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid accelerating the transformation. organic-chemistry.org

A specific example is the reaction of 1-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone in the presence of potassium carbonate in acetonitrile. This reaction yields the highly functionalized 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. mdpi.com

Furthermore, the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in the presence of a catalytic amount of iron(III) chloride in water provides an environmentally friendly route to N-substituted pyrroles. organic-chemistry.org

Cycloaddition Approaches for Pyrrole Ring Formation

[3+2] Cycloaddition reactions represent another important strategy for the construction of the pyrrole ring. The van Leusen pyrrole synthesis, for instance, utilizes tosylmethyl isocyanide (TosMIC) as a three-atom component that reacts with electron-deficient alkenes. nih.gov This reaction, typically carried out under basic conditions, leads to the formation of substituted pyrroles. nih.gov

While direct examples for the synthesis of this compound via cycloaddition are less common in the provided context, the general principle of cycloaddition remains a viable and powerful tool for constructing the pyrrole core, which can then be further functionalized. nih.govnih.govresearchgate.net

Catalysis in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound and its derivatives has significantly benefited from the development of both heterogeneous and acid-catalyzed protocols.

Application of Heterogeneous Catalysts (e.g., HZSM-5, Pd/C)

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and potential for recycling. Zeolites, such as HZSM-5, have been employed as solid acid catalysts in the synthesis of pyrroles. researchgate.net For instance, HZSM-5 has been used in the direct condensation of anilines with bio-derived furans to produce N-substituted pyrroles. researchgate.net

Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst often used in hydrogenation and cross-coupling reactions. While direct synthesis of this compound using Pd/C is not explicitly detailed in the provided search results, Pd/C is a common catalyst for reduction and coupling steps that could be part of a multi-step synthesis of such compounds. chim.itmdpi.com For example, a patent describes a one-pot method for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde from 2-(2-fluorobenzoyl)malononitrile using a metal catalyst, which could potentially be Pd/C, followed by reduction. google.com Furthermore, heterogeneous cobalt catalysts have been developed for the cascade synthesis of pyrroles from nitroarenes, demonstrating the potential of non-precious metal catalysts in this field. nih.gov

Table 1: Examples of Heterogeneous Catalysts in Pyrrole Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| HZSM-5 | Condensation | Anilines, Furans | N-Substituted Pyrroles | researchgate.net |

| Co/NGr-C@SiO2-L | Cascade (Reduction/Condensation) | Nitroarenes, 2,5-Diketones | Substituted Pyrroles | nih.gov |

| Pd/HZSM-5 | Not specified for pyrrole synthesis | Not specified for pyrrole synthesis | Not specified for pyrrole synthesis | researchgate.net |

Acid-Catalyzed Synthetic Protocols (e.g., Acetic Acid, Trichloroacetic Acid)

Acid catalysis is frequently employed to promote condensation and cyclization reactions in pyrrole synthesis. Acetic acid is a commonly used weak acid catalyst. For example, it is used in the multicomponent synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov The Paal-Knorr synthesis is also often accelerated by the addition of acetic acid. organic-chemistry.org

Trichloroacetic acid (TCA), a stronger acid, has also been utilized as an efficient catalyst. It has been shown to catalyze the one-pot, four-component synthesis of complex porphyrin systems, highlighting its utility in promoting cascade reactions. beilstein-journals.org In the context of pyrrole synthesis, TCA has been used in the condensation reaction of benzaldehyde, β-naphthol, and a pyrrolyl benzamide (B126) to produce 2-hydroxynaphthyl pyrroles under solvent-free conditions. uctm.edu

Table 2: Examples of Acid Catalysts in Pyrrole Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Acetic Acid | Multicomponent Condensation | α-Hydroxyketones, Oxoacetonitriles, Primary Amines | N-Substituted 3-Cyanopyrroles | nih.gov |

| Acetic Acid | Paal-Knorr Condensation | 1,4-Dicarbonyls, Primary Amines | Substituted Pyrroles | organic-chemistry.org |

| Trichloroacetic Acid | Multicomponent Condensation | Benzaldehyde, β-Naphthol, Pyrrolyl Benzamide | 2-Hydroxynaphthyl Pyrroles | uctm.edu |

| Trichloroacetic Acid | One-pot Four-component Cascade | Diaminoporphyrins, 2-Hydroxynaphthalene-1,4-dione, Aldehydes, Dimedone | Benzo[f]chromeno[2,3-h]quinoxalinoporphyrins | beilstein-journals.org |

Advanced Synthetic Techniques for Functionalized this compound Analogs

Modern synthetic strategies have focused on improving efficiency, atom economy, and the ability to introduce diverse functional groups onto the this compound core. These methods provide access to a wide range of analogs with potential applications in various fields.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. This technique has been successfully applied to the one-pot, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives. rsc.org In this solvent- and catalyst-free approach, a mixture of an amine, α-bromoacetophenone, and ethyl acetoacetate (B1235776) is irradiated with microwaves, leading to the formation of the desired pyrrole derivatives in good to excellent yields. rsc.org The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods. rsc.orgnih.gov This methodology's efficiency and environmentally friendly conditions make it an attractive option for the rapid generation of libraries of functionalized pyrroles. rsc.org

Synthesis from α-Hydroxyketones and Oxoacetonitriles

A highly efficient and selective one-pot, three-component reaction has been developed for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles. This method utilizes readily available α-hydroxyketones, oxoacetonitriles, and primary amines. The reaction proceeds under mild conditions, catalyzed by acetic acid in ethanol at 70°C, and provides the desired products with high atom efficiency, with water being the only byproduct. nih.gov For instance, the reaction of D-(+)-fructose, benzoylacetonitrile, and benzylamine yields 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile in 77% yield. nih.gov This methodology has been shown to be practical on a large gram scale, demonstrating its potential for industrial applications. nih.gov A similar approach has been used to synthesize other pyrrole-based drug candidates. nih.gov

Table 1: Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles

| α-Hydroxyketone | Oxoacetonitrile | Primary Amine | Product | Yield (%) |

|---|---|---|---|---|

| D-(+)-Fructose | Benzoylacetonitrile | Benzylamine | 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile | 77 nih.gov |

| Isomaltulose | Benzoylacetonitrile | Hexylamine | 3-cyanopyrrole derivative | 66 nih.gov |

| 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | 53 nih.gov |

| 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-Oxobutanenitrile | 2-Phenylethylamine | 2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-phenethyl-1H-pyrrole-3-carbonitrile | 76 nih.gov |

Derivatization via Amino Acid-Derived Enamine-Type Schiff Bases

An efficient and straightforward synthesis of novel, densely substituted N-benzyl-1H-pyrroles has been achieved through a cascade reaction involving alkynyl Fischer carbene complexes and α-imino glycine methyl esters. rsc.org This process, promoted by lithium diisopropylamide (LDA), proceeds via a sequence of 1,4-addition, isomerization, ring closure, and demetalation. rsc.org This method allows for the creation of a diverse library of polysubstituted N-benzyl-1H-pyrroles.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new pathways for the formation of this compound and its analogs.

Elucidation of Reaction Pathways and Identification of Intermediates

The formation of N-substituted 2,3,5-functionalized 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines is proposed to proceed through one of two primary pathways. nih.gov

Path A: The reaction is initiated by an acetic acid-catalyzed reaction between the α-hydroxyketone and the amine, forming an imine intermediate (I). This intermediate then tautomerizes to intermediate (II). The reaction of (II) with the oxoacetonitrile gives an enaminone intermediate (III), which upon cyclization and dehydration, forms intermediate (IV). Finally, aromatization of (IV) yields the final pyrrole product. nih.gov

Path B: Alternatively, the oxoacetonitrile can first react with the primary amine to form an enamine intermediate (V). This intermediate then condenses with the α-hydroxyketone to give intermediate (VI), which subsequently cyclizes and dehydrates to form the final product. nih.gov

In the context of pyrrole synthesis through the Van Leusen reaction, which involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes, the reaction proceeds through the formation of a pyrroline (B1223166) intermediate which then eliminates the tosyl group to form the aromatic pyrrole ring. nih.gov

Studies on Alkylation and Subsequent Cyclization Processes

N-alkylation is a fundamental process for introducing the benzyl (B1604629) group onto the pyrrole nitrogen. This can be achieved using various alkylating agents and conditions. For instance, the N-substitution of pyrrole with alkyl halides can be carried out in ionic liquids, providing excellent yields and high regioselectivity. organic-chemistry.org

The cyclization step is a key feature in many pyrrole syntheses. In the synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties from N-alkyne-substituted pyrrole derivatives, the cyclization can proceed through either a nucleophilic or an electrophilic pathway. beilstein-journals.org The nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can result in either 6-exo-dig or 6-endo-dig cyclization products, depending on the electronic nature of the substituents on the alkyne. beilstein-journals.org Electrophilic cyclization can be induced by treating the N-alkyne-substituted pyrroles with iodine, which activates the triple bond and facilitates intramolecular attack by a nucleophile, such as an ester oxygen, to form the cyclized product. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 1 Benzyl 1h Pyrrole 3 Carbonitrile

Reactivity of the Nitrile Group in 1-Benzyl-1H-pyrrole-3-carbonitrile

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This electrophilicity is the basis for a wide range of addition reactions and functional group interconversions. chemistrysteps.comresearchgate.net

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, attack the nitrile carbon to form an intermediate imine anion. This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.orgchemistrysteps.com For instance, the reaction of this compound with a Grignard reagent would produce a 3-acylpyrrole derivative after hydrolysis.

Similarly, reduction with hydride reagents represents another key nucleophilic addition. A strong reducing agent like lithium aluminum hydride (LiAlH₄) adds two hydride equivalents to furnish a primary amine, whereas a less reactive, sterically hindered reagent like diisobutylaluminum hydride (DIBAL-H) allows for a partial reduction, stopping at the aldehyde stage after hydrolysis of the intermediate imine. chemistrysteps.comvanderbilt.edulibretexts.org

Table 1: Nucleophilic Addition Reactions of the Nitrile Group

| Reagent | Intermediate | Final Product | Product Type |

|---|---|---|---|

| Grignard (RMgX), then H₃O⁺ | Imine anion | 1-Benzyl-3-acyl-1H-pyrrole | Ketone |

| DIBAL-H, then H₃O⁺ | Imine | 1-Benzyl-1H-pyrrole-3-carbaldehyde | Aldehyde |

| LiAlH₄, then H₂O | Imine anion, then dianion | (1-Benzyl-1H-pyrrol-3-yl)methanamine | Primary Amine |

Hydrolysis Pathways to Carboxamide Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.org This transformation proceeds through a carboxamide intermediate, which can often be isolated by using milder reaction conditions.

Acid-Catalyzed Hydrolysis : Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack of water. The resulting imidic acid tautomerizes to the more stable amide, 1-Benzyl-1H-pyrrole-3-carboxamide. chemistrysteps.com Further heating in the presence of acid and water will hydrolyze the amide to 1-Benzyl-1H-pyrrole-3-carboxylic acid.

Base-Catalyzed Hydrolysis : A strong nucleophile like the hydroxide (B78521) ion attacks the nitrile carbon directly. Protonation of the resulting anion by water forms the imidic acid, which then rearranges to the amide. libretexts.org Subsequent saponification of the amide under harsher basic conditions, followed by an acidic workup, yields the corresponding carboxylic acid. The existence of the intermediate, 1-Benzyl-1H-pyrrole-3-carboxamide, is confirmed as it is a commercially available compound. bldpharm.com

1,3-Dipolar Cycloaddition Reactions (e.g., Tetrazole Formation)

Nitriles are excellent substrates for [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with azide (B81097) compounds to form five-membered heterocyclic rings. wikipedia.orgyoutube.com A particularly significant transformation is the reaction with an azide source, such as sodium azide (NaN₃) or hydrazoic acid (HN₃), to produce tetrazoles. nih.gov

This reaction involves the azide anion acting as a 1,3-dipole that adds across the carbon-nitrogen triple bond of the nitrile (the dipolarophile). youtube.com The reaction is often facilitated by Lewis acids or by the presence of electron-withdrawing groups on the nitrile, which lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov The reaction of this compound with sodium azide would yield 1-Benzyl-3-(1H-tetrazol-5-yl)-1H-pyrrole. Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.orgacs.org

Functional Group Interconversions (e.g., to Aldehyde, Alcohol, Amide, Acid)

The nitrile group of this compound is a versatile precursor that can be converted into several other key functional groups through well-established synthetic protocols. researchgate.netub.edu

Nitrile to Amide/Acid : As detailed in section 3.1.2, controlled hydrolysis yields 1-Benzyl-1H-pyrrole-3-carboxamide, while more vigorous hydrolysis leads to 1-Benzyl-1H-pyrrole-3-carboxylic acid. chemistrysteps.com

Nitrile to Aldehyde : Partial reduction using DIBAL-H at low temperatures followed by aqueous workup effectively converts the nitrile to 1-Benzyl-1H-pyrrole-3-carbaldehyde. vanderbilt.edu

Nitrile to Primary Amine : The nitrile can be fully reduced to a primary amine, (1-Benzyl-1H-pyrrol-3-yl)methanamine. This is commonly achieved using a powerful hydride donor like LiAlH₄ or through catalytic hydrogenation with reagents like H₂ over a Nickel catalyst. libretexts.orglibretexts.orgyoutube.com

Nitrile to Alcohol : While not a direct conversion, the aldehyde derived from the DIBAL-H reduction can be readily reduced further to the corresponding primary alcohol, (1-Benzyl-1H-pyrrol-3-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Table 2: Summary of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |

|---|---|---|---|

| Nitrile | H₂O, H⁺ or OH⁻ (mild) | Amide | 1-Benzyl-1H-pyrrole-3-carboxamide |

| Nitrile | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid | 1-Benzyl-1H-pyrrole-3-carboxylic acid |

| Nitrile | 1. DIBAL-H; 2. H₂O | Aldehyde | 1-Benzyl-1H-pyrrole-3-carbaldehyde |

| Nitrile | 1. LiAlH₄; 2. H₂O | Primary Amine | (1-Benzyl-1H-pyrrol-3-yl)methanamine |

| Aldehyde | NaBH₄ | Primary Alcohol | (1-Benzyl-1H-pyrrol-3-yl)methanol |

Electrophilic and Nucleophilic Behavior of the Pyrrole (B145914) Ring System

Pyrrole is an electron-rich, five-membered aromatic heterocycle. wikipedia.org The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, which generally makes the ring highly reactive towards electrophiles. wikipedia.org In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position due to the greater stability of the resulting cationic intermediate. wikipedia.org The presence of the N-benzyl group does not fundamentally alter this inherent aromatic character but does preclude any reactions involving the N-H proton, such as deprotonation. wikipedia.org

Influence of the Nitrile Group on Pyrrole Ring Electrophilicity

The nitrile group (–C≡N) is a potent electron-withdrawing group due to the high electronegativity of nitrogen and the inductive and resonance effects of the triple bond. When positioned at the C3 location of the pyrrole ring, the nitrile group significantly deactivates the ring towards electrophilic aromatic substitution.

This deactivation occurs because the nitrile group withdraws electron density from the aromatic system, reducing its nucleophilicity. researchgate.net Consequently, this compound is substantially less reactive towards electrophiles than 1-benzylpyrrole (B1265733) itself. While electrophilic substitution on deactivated pyrroles is less common, any reaction that does occur would likely be directed to the C5 position, which is furthest from the deactivating nitrile group and still alpha to the nitrogen. The presence of a strong electron-withdrawing group makes the pyrrole ring itself more electrophilic and less nucleophilic compared to unsubstituted or alkyl-substituted pyrroles. researchgate.net

Regioselective Transformations of the Pyrrole Core

The pyrrole ring is inherently electron-rich and susceptible to electrophilic substitution. uobaghdad.edu.iq Generally, electrophilic attack on the pyrrole nucleus occurs preferentially at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is better stabilized by resonance compared to attack at the C3 (β) position. uobaghdad.edu.iqwikipedia.org However, the substitution pattern in this compound is influenced by both the N-benzyl group and the C3-carbonitrile substituent.

The N-benzyl group itself has been shown to direct incoming electrophiles. Studies on 1-benzylpyrrole have revealed a significant increase in substitution at the 3-position for reactions like nitration and bromination, compared to unsubstituted pyrrole or 1-methylpyrrole. cdnsciencepub.com This suggests that the benzyl (B1604629) group can sterically hinder the C2 and C5 positions, or electronically influence the ring to favor C3 and C4 attack.

Conversely, the nitrile group at the C3 position is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions. Therefore, any electrophilic substitution on this compound would be challenging and the regiochemical outcome would depend on a delicate balance between the directing effect of the N-benzyl group and the deactivating, meta-directing nature (relative to its own position) of the C3-nitrile group. Further substitution would likely be directed to the C5 position, which is least deactivated by the nitrile group and remains an open α-position.

Research into the reactivity of similarly substituted pyrroles provides insight into potential transformations. For instance, the synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile demonstrates complex transformations involving the pyrrole core, though this example involves the construction of the pyrrole ring itself rather than substitution on a pre-formed nitrile-substituted pyrrole. mdpi.com

Interactive Table: Regioselectivity in Electrophilic Substitution of Pyrroles

| Pyrrole Derivative | Reaction | Major Product(s) | Reference |

|---|---|---|---|

| Pyrrole | Electrophilic Substitution (General) | C2-substituted | uobaghdad.edu.iqwikipedia.org |

| 1-Methylpyrrole | Nitration | Increased β-nitration (C3) vs. Pyrrole | cdnsciencepub.com |

| 1-Benzylpyrrole | Nitration, Bromination, Formylation | Greatly increased proportion of C3-substitution | cdnsciencepub.com |

| This compound | Electrophilic Substitution (Predicted) | Substitution likely at C5, ring is deactivated | N/A |

Modifications and Deprotection of the N-Benzyl Moiety

The N-benzyl group is frequently employed as a protecting group for the pyrrole nitrogen due to its stability. researchgate.net Its removal is a key step in many synthetic sequences to yield the free N-H pyrrole, which can then be used in further reactions.

The most common and effective method for cleaving the N-benzyl bond is catalytic hydrogenolysis. researchgate.netthieme-connect.de This reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium.

Catalytic Hydrogenolysis: This process involves treating the N-benzylpyrrole with hydrogen gas (H₂) over a palladium catalyst. Common catalysts include palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂, Pearlman's catalyst). nih.govnih.gov The reaction cleaves the benzylic C-N bond, releasing toluene (B28343) and the desired deprotected pyrrole. While effective, standard hydrogenolysis can be slow due to catalyst poisoning by the amine product. nih.gov Additives like acids can sometimes mitigate this but may not be compatible with all substrates. nih.govnih.gov

Catalytic Transfer Hydrogenolysis (CTH): An alternative to using flammable hydrogen gas is catalytic transfer hydrogenolysis. mdma.chacsgcipr.org In this method, a hydrogen donor molecule is used to provide the hydrogen in situ. Common donors include ammonium (B1175870) formate (B1220265), formic acid, 1,4-cyclohexadiene, and tetrahydroxydiboron. mdma.chacsgcipr.orgresearchgate.netresearchgate.net This technique is often faster and can be performed under milder conditions. For example, using ammonium formate with 10% Pd-C in refluxing methanol (B129727) can achieve rapid debenzylation. mdma.ch

Other Methods: While hydrogenolysis is prevalent, other methods exist, such as using strong Lewis acids (e.g., AlCl₃). However, these harsh conditions can be problematic if other sensitive functional groups are present in the molecule. researchgate.net Another approach involves oxidation, but this is less common for simple debenzylation. rsc.org

Interactive Table: Conditions for N-Debenzylation of Heterocycles

| Method | Reagents & Conditions | Advantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 20% Pd(OH)₂/C, EtOH, 60 °C, 24-48 h | Common, effective for many substrates. | nih.gov |

| Facilitated Hydrogenolysis | H₂, Pd/C, Nb₂O₅/C, MeOH, rt | Faster reaction times, easy catalyst removal. | nih.gov |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, 10% Pd-C, MeOH, reflux | Rapid, avoids H₂ gas. | mdma.ch |

| Catalytic Transfer Hydrogenolysis | B₂(OH)₄, ARP-Pd catalyst, Water | Mild conditions, safe hydrogen source, reusable catalyst. | researchgate.net |

Steric Effects: The bulky benzyl group can sterically hinder access to the adjacent C2 and C5 positions of the pyrrole ring. This steric hindrance can alter the regioselectivity of reactions, favoring attack at the less hindered C3 and C4 positions, as noted in the increased β-substitution of 1-benzylpyrrole. cdnsciencepub.com

Electronic Effects: Electronically, the N-benzyl group is considered largely neutral to weakly electron-donating. Quantum chemical calculations have been used to analyze the effect of various N-substituents on the electronic properties of the pyrrole ring. scispace.com These studies indicate that steric factors and the nature of the electrophile often play a more significant role in determining the regioselectivity of substitution than the electronic effects of the N-substituent alone. scispace.com

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 1h Pyrrole 3 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-Benzyl-1H-pyrrole-3-carbonitrile, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and pyrrole (B145914) moieties.

Benzyl Protons: The five protons of the phenyl group would likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. The two benzylic protons (CH₂) attached to the pyrrole nitrogen would give rise to a singlet, expected to be in the range of δ 5.0-5.5 ppm.

Pyrrole Protons: The three protons on the pyrrole ring would show characteristic shifts and coupling patterns. The proton at the C2 position is expected to be a triplet, while the protons at C4 and C5 would likely appear as doublets of doublets or triplets, with chemical shifts generally falling between δ 6.0 and 7.5 ppm.

For comparison, the related compound 1-Benzyl-1H-pyrrole-2-carbaldehyde shows signals for the benzyl protons and the pyrrole protons in the expected regions, supporting these predictions. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide a map of the carbon framework of the molecule.

Benzyl Carbons: The six carbons of the benzene (B151609) ring would produce signals in the aromatic region (δ 125-140 ppm). The benzylic carbon (CH₂) would likely resonate around δ 50-55 ppm.

Pyrrole Carbons: The four carbons of the pyrrole ring would have distinct chemical shifts. The carbon bearing the nitrile group (C3) would be significantly influenced by the electron-withdrawing nature of the nitrile. The carbon of the nitrile group itself (C≡N) would appear in a characteristic region, typically δ 115-125 ppm.

Data for 1-Benzyl-1H-pyrrole-2-carbaldehyde shows the benzylic carbon at approximately δ 52.0 ppm and the pyrrole carbons within the expected ranges, which serves as a useful reference. rsc.org

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. These techniques are routinely used in the structural characterization of complex organic molecules. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Nitrile Stretch (C≡N): A sharp and intense absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of the nitrile functional group.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ would indicate the C-H stretching vibrations of the aromatic rings.

C-N Stretch: The stretching vibration of the C-N bond in the pyrrole ring would likely appear in the fingerprint region.

Aromatic C=C Bending: Characteristic bands for the benzene ring would be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be crucial for determining the exact molecular formula of this compound (C₁₂H₁₀N₂). The calculated exact mass would be compared with the experimentally measured value to confirm the elemental composition with high accuracy. For instance, a related compound, 1-benzyl-5-(4-(methylsulfonyl)phenyl)-2-phenyl-1H-pyrrole-3-carbonitrile, has been characterized using HRMS (ESI-TOF). nih.gov The fragmentation pattern in the mass spectrum would likely show a prominent peak corresponding to the benzyl cation (m/z 91) due to the cleavage of the bond between the benzyl group and the pyrrole ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Intermediate Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for monitoring the progress of chemical reactions and identifying transient intermediates. In the synthesis of this compound and its derivatives, LC-MS allows for real-time or near-real-time analysis of the reaction mixture. This is often achieved by periodically taking small aliquots from the reaction vessel and subjecting them to LC-MS analysis without extensive workup.

The process involves separating the components of the mixture using high-performance liquid chromatography (HPLC), which then introduces the separated components into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing precise molecular weight information.

Table 1: Hypothetical LC-MS Data for Reaction Monitoring This table illustrates how LC-MS could be used to monitor a synthesis. The m/z values are theoretical and correspond to the protonated species [M+H]⁺.

| Time (min) | Reactant A (m/z) Intensity | Reactant B (m/z) Intensity | Product (m/z 183.23) Intensity |

|---|---|---|---|

| 0 | 100% | 100% | 0% |

| 30 | 65% | 70% | 30% |

| 60 | 30% | 35% | 65% |

| 90 | 5% | 8% | 92% |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

The data obtained from X-ray diffraction experiments allows for the construction of a detailed model of the molecule's arrangement in the crystal lattice. This information is fundamental to understanding the physical and chemical properties of the compound in its solid state.

Table 2: Representative Crystal Data for a 1-Benzyl-1H-pyrrole Derivative (C₁₃H₁₂N₂O₂) Data extracted from a study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂N₂O₂ |

| Formula Weight | 228.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0355 (7) |

| b (Å) | 5.6663 (3) |

| c (Å) | 16.9204 (9) |

| β (°) | 107.569 (2) |

| Volume (ų) | 1100.82 (11) |

Determination of Molecular Conformation and Torsion Angles

X-ray crystallography precisely determines the conformation of the molecule in the solid state, including the spatial relationship between different functional groups. A key structural feature in 1-benzyl-1H-pyrrole derivatives is the orientation of the benzyl group relative to the pyrrole ring.

In the crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the pyrrole and benzyl rings are found to be nearly perpendicular to each other. nih.gov This orientation minimizes steric hindrance between the two aromatic systems. The specific conformation is defined by torsion angles, which describe the rotation around single bonds. The dihedral angle, which is the angle between the mean planes of the two rings, has been measured at 87.07 (4)°. nih.gov This perpendicular arrangement is a common feature in other 1-benzyl-1H-pyrrole derivatives as well. nih.gov

Table 3: Selected Torsion Angles for a 1-Benzyl-1H-pyrrole Derivative (in degrees) Data from the crystallographic study of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. nih.gov

| Atoms (C-N-C-C) | Angle (°) |

|---|---|

| C5-N1-C6-C7 | -98.34 (14) |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonds play a critical role in defining the conformation and crystal packing of molecules. In derivatives of 1-benzyl-1H-pyrrole, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can be observed.

Intermolecular hydrogen bonds dictate how molecules interact with each other in the crystal. In the same derivative, molecules are linked into inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov These dimers are then further connected by C—H⋯O interactions, forming extended chains. nih.gov The study of these non-covalent interactions is crucial for understanding the principles of molecular recognition and self-assembly.

Table 4: Hydrogen Bond Geometry (Å, °) for a 1-Benzyl-1H-pyrrole Derivative Data from the crystallographic study of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. nih.gov

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) | Type |

|---|---|---|---|---|---|

| N2—H2B⋯O2 | 0.86 | 2.08 | 2.7012 (16) | 129 | Intramolecular |

| N2—H2A⋯O1ⁱ | 0.86 | 2.06 | 2.9109 (15) | 171 | Intermolecular |

| C11—H11⋯O1ⁱⁱ | 0.93 | 2.50 | 3.4098 (17) | 166 | Intermolecular |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z

Investigation of Crystal Packing Arrangements and Self-Assembly Phenomena

In the case of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the hydrogen-bonded dimers and chains assemble into a three-dimensional lattice. The chains formed by C—H⋯O bonds are further linked by weak C—H⋯π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on an adjacent molecule. nih.gov These interactions result in the formation of layers parallel to a specific crystallographic plane (the ac plane). nih.gov This layered arrangement, stabilized by a network of strong and weak non-covalent forces, is a classic example of molecular self-assembly, where molecules spontaneously organize into well-defined, stable superstructures.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 1h Pyrrole 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, calculations were performed using the B3LYP functional with a 6-311G(d,p) basis set to explore its structural and electronic properties. ijcce.ac.ir

The initial step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The optimized geometric parameters for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide provide a foundational understanding of its structure. The results from the DFT calculations were found to be in good agreement with experimental data, validating the computational method used. ijcce.ac.ir

Table 1: Selected Optimized Geometric Parameters for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-N2 | 1.37 Å |

| Bond Length | N2-C5 | 1.38 Å |

| Bond Length | C4-C5 | 1.41 Å |

| Bond Angle | C1-N2-C5 | 109.8° |

| Bond Angle | N2-C5-C4 | 107.7° |

| Bond Angle | C3-C4-C5 | 107.4° |

Data derived from DFT/B3LYP/6-311G(d,p) calculations on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. ijcce.ac.ir

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the analysis of its FMOs reveals important details about its electronic transitions. The UV-Vis spectrum was simulated, showing a strong excitation at 2.03 eV (corresponding to 160 nm), which is attributed to an electronic transition from an orbital just below the HOMO (H-2) to the LUMO. ijcce.ac.ir

Table 2: Frontier Molecular Orbital Energies for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide

| Orbital | Energy (eV) |

| HOMO | -0.23 |

| LUMO | -0.07 |

| Energy Gap (ΔE) | 0.16 eV |

Data derived from DFT/B3LYP/6-311G(d,p) calculations on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. ijcce.ac.ir

Table 3: Significant NBO Interactions in 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide

| Donor Orbital | Acceptor Orbital | Interaction Energy E(2) (kcal/mol) |

| LP(1) N8 | π(C9-O10) | High |

| π(C3-C4) | π(C1-N2) | High |

| π(C1-N2) | π*(C3-C4) | High |

Qualitative representation of high-energy interactions identified in the NBO analysis of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. ijcce.ac.ir

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the MEP surface would likely show negative potential around the oxygen atom of the formyl group and the carboxamide group, as well as the nitrogen atom of the pyrrole (B145914) ring, indicating these as primary sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms. ijcce.ac.ir

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric clashes. While a specific NCI analysis was not reported in the study of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, this method would be instrumental in understanding how the molecule interacts with itself in a condensed phase or with biological receptors. It would reveal the spatial regions of stabilizing and destabilizing non-covalent interactions.

Simulated Spectroscopic Data and Vibrational Assignments

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding modes, specific peaks in an experimental spectrum can be assigned to particular functional groups and types of atomic motion (e.g., stretching, bending). The simulated vibrational spectrum for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, calculated using the DFT/B3LYP method, aligns well with experimental findings, allowing for a detailed assignment of its characteristic vibrational bands. ijcce.ac.ir

Table 4: Selected Vibrational Frequencies and Assignments for 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~3100 | C-H aromatic stretching |

| ~1680 | C=O stretching (carboxamide) |

| ~1650 | C=O stretching (formyl) |

| ~1500 | C=C stretching (pyrrole ring) |

| ~1450 | C-N stretching |

Data derived from DFT/B3LYP/6-311G(d,p) calculations on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. ijcce.ac.ir

Generating an article on the computational chemistry of 1-Benzyl-1H-pyrrole-3-carbonitrile is not possible at this time.

A thorough search of publicly available scientific literature and databases has revealed no specific computational or theoretical investigations for the compound This compound .

While computational studies exist for related pyrrole derivatives, the strict requirement to focus exclusively on this compound and to populate the article with detailed, specific research findings—such as predicted spectral data, reactivity descriptors, and conformational analysis—cannot be met due to the absence of this primary research data.

The requested analyses, including:

Prediction and Assignment of IR and Raman Spectra

Calculation of NMR Chemical Shifts

Global and Local Reactivity Descriptors

Solvation Model Effects

Molecular Dynamics Simulations for Conformational Studies

are highly specific and require dedicated computational studies to have been performed and published for this exact molecule. As no such studies were found, generating the requested scientifically accurate article with supporting data tables is not feasible.

Molecular Dynamics (MD) Simulations for Conformational Studies

Ligand-Receptor Interaction Dynamics (e.g., RMSD, RMSF, Rg Plots for Protein-Ligand Complexes)

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movements of atoms and molecules over time. In drug discovery and molecular biology, MD simulations provide critical insights into the stability of a protein-ligand complex and the nature of their interactions. The dynamics of such a complex are often analyzed using several key metrics, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

Root Mean Square Fluctuation (RMSF): While RMSD tracks the global deviation of the structure, RMSF analyzes the fluctuation of individual amino acid residues or atoms within the protein. This metric helps to identify which parts of the protein are flexible and which are rigid. High RMSF values in the binding site can indicate unstable interactions with the ligand, whereas high values in loop regions are common and reflect their inherent flexibility. Analysis of the ligand's own atomic RMSF can reveal the stability of different parts of the molecule within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties that influence activity, QSAR models serve as predictive tools to guide the design of new, more potent molecules and to explore the vastness of chemical space efficiently. nih.govresearchgate.net

The development of a robust QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical parameters known as molecular descriptors are calculated.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation: The model's statistical significance and predictive ability are rigorously assessed using various metrics (e.g., r², q²). nih.gov

A structure-activity relationship (SAR) study on derivatives of a similar compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, revealed that the 3-carbonitrile group and the N-benzyl side chain are important features for inhibitory potency. nih.gov Such SAR findings are essential preliminary data that inform the selection of descriptors and the development of a predictive QSAR model. Despite the utility of this approach, a specific QSAR model dedicated to the biological activities of this compound has not been identified in the reviewed literature.

Computational Derivation of Molecular Descriptors

Molecular descriptors are the numerical representations of a molecule's chemical and physical properties, forming the foundation of any QSAR model. nih.gov These descriptors are calculated from the molecular structure using specialized computational chemistry software. They are broadly categorized into several classes, each encoding a different aspect of the molecule's structure. The selection of relevant descriptors is a critical step in building an accurate QSAR model.

Common classes of molecular descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are often calculated using quantum chemistry methods like Density Functional Theory (DFT). nih.gov

Lipophilic Descriptors: These quantify the hydrophobicity of a molecule. The most common descriptor is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which influences how a molecule is absorbed and distributed.

Steric/Geometric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational parameters.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (its graph), describing aspects like branching and connectivity.

The table below illustrates the types of molecular descriptors that would typically be computed for this compound in a QSAR study.

| Descriptor Class | Descriptor Example | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | |

| Lipophilic | LogP | Logarithm of the octanol-water partition coefficient; indicates hydrophobicity. |

| Geometric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Molecular Volume | The volume occupied by the molecule. | |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. |

These descriptors are typically calculated using software packages such as Gaussian, ChemBioOffice, and ACD/ChemSketch. nih.gov

Applications of 1 Benzyl 1h Pyrrole 3 Carbonitrile As a Versatile Synthetic Scaffold

Building Blocks for Complex Pyrrolic Macrocycles and Natural Product Synthesis

The pyrrole (B145914) ring is a fundamental component of many natural products and large macrocyclic structures that are essential to biological processes. 1-Benzyl-1H-pyrrole-3-carbonitrile serves as a crucial starting material for the synthesis of key precursors to these complex molecules.

Precursors for 2,2′-Bipyrroles

2,2′-Bipyrroles are key structural motifs found in a variety of natural products and are essential for the design of synthetic porphyrinoids. mdpi.com These bipyrrole units are of significant interest as they form the foundation for creating larger pyrrolic macrocycles. mdpi.com The synthesis of functionalized 2,2′-bipyrroles can be achieved through methods starting from pyrrole derivatives. researchgate.net For instance, a substituted 2,2′-bipyrrole, specifically 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, has been synthesized. mdpi.comresearchgate.net This highlights the role of N-benzyl-3-cyanopyrrole derivatives in accessing these important dimeric structures. The presence of amino and nitrile groups in the resulting bipyrrole offers handles for further chemical transformations, making it a valuable intermediate for more complex syntheses. mdpi.com

Table 1: Examples of 2,2'-Bipyrrole Precursors

| Precursor Class | Synthetic Utility | Key References |

|---|---|---|

| Functionalized 2,2′-Bipyrroles | Building blocks for porphyrinoids and natural product synthesis | mdpi.comresearchgate.net |

| Polyfunctionalized Bipyrroles | Intermediates for novel purine (B94841) analogs and other heterocyclic systems | mdpi.com |

Role in the Synthesis of Porphyrinoids and Prodigiosin Analogs

Porphyrinoids and prodigiosins are two classes of pyrrole-containing macrocycles with significant biological activities and potential applications in medicine and materials science. mdpi.comfrontiersin.org Prodigiosin, a red tripyrrole pigment, has garnered attention for its anticancer and antibacterial properties. frontiersin.org The synthesis of these complex molecules often relies on the stepwise assembly of pyrrolic precursors. frontiersin.org 2,2'-Bipyrroles are explicitly mentioned as precursors for the synthesis of prodigiosins and are widely used in the design of various synthetic porphyrinoids. mdpi.com These porphyrinoid structures have applications as anion binding agents, ion chemosensors, and photosensitizers in photodynamic therapy. mdpi.com The ability to generate functionalized bipyrroles from 1-benzyl-3-cyanopyrrole derivatives underscores its importance in accessing these valuable macrocyclic compounds.

Scaffold for the Construction of Diverse Heterocyclic Systems

The reactivity of the cyano group and the pyrrole ring in this compound allows for its use as a scaffold to build a variety of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Intermediates for Pyrrolopyrimidine Derivatives

Pyrrolopyrimidines are a class of fused heterocyclic compounds that are isosteric to purines and exhibit a wide range of biological activities. The synthesis of pyrrolo[3,2-d]pyrimidine derivatives has been achieved from substituted 3-aminopyrroles, which can be derived from their corresponding cyanopyrrole precursors. researchgate.net The conversion of the nitrile group on the pyrrole ring to an amino group, followed by cyclization with a suitable one-carbon synthon, provides a route to these bicyclic systems. This strategic functional group manipulation highlights the utility of cyanopyrroles as key intermediates in the synthesis of these important heterocyclic scaffolds.

Precursors for Novel Purine Analogs

Purines are fundamental components of nucleic acids and play a crucial role in numerous biochemical processes. nih.gov The development of purine analogs is a significant area of research in medicinal chemistry. The strategic placement of amino and nitrile groups in pyrrole derivatives provides a template for the construction of purine-like structures. mdpi.com For instance, polyfunctionalized bipyrroles containing adjacent amino and nitrile functions are considered potential intermediates for synthesizing novel purine analogs. mdpi.com Furthermore, cyanopyrazoles have been studied as analogs of purine precursors, indicating that the cyanopyrrole scaffold could similarly be explored for its potential to mimic purine biosynthesis intermediates. nih.gov

Table 2: Heterocyclic Systems Derived from Pyrrole-3-carbonitrile Scaffolds

| Heterocyclic System | Synthetic Approach | Potential Application | Key References |

|---|---|---|---|

| Pyrrolo[3,2-d]pyrimidines | Cyclization of 3-aminopyrrole derivatives | Purine isosteres with potential biological activity | researchgate.net |

| Novel Purine Analogs | Transformation of polyfunctionalized bipyrroles | Medicinal chemistry, enzyme inhibition | mdpi.comnih.gov |

Advanced Materials Science Applications

The pyrrole nucleus is not only significant in biological and medicinal chemistry but is also a key component in the field of materials science. researchgate.net Pyrrole-containing polymers, in particular, have been extensively studied for their conducting properties. mdpi.com While direct applications of this compound in materials science are not extensively detailed in the provided results, the broader context of pyrrole derivatives is highly relevant. Pyrroles are versatile building blocks for creating functional materials, and their derivatives are important in this extensive field. researchgate.net The potential for this compound to be incorporated into larger conjugated systems suggests its utility in the development of novel organic electronic materials. The presence of the cyano group could also be exploited to tune the electronic properties of such materials.

Exploration in Organic Electronics and Photonic Devices

The field of organic electronics leverages the electronic and optical properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). Pyrrole-containing compounds are a cornerstone of this field due to their electron-rich nature and their ability to be polymerized into conductive materials.

The this compound scaffold is a promising candidate for the development of new materials for organic electronics. The pyrrole ring itself is a key component in many organic conductors. The benzyl (B1604629) group can influence the solubility and processing characteristics of the resulting materials, which is a critical factor in the fabrication of electronic devices. Furthermore, the nitrile group (-CN) is a strong electron-withdrawing group, which can be used to tune the electronic properties of the molecule, such as its electron affinity and ionization potential. This ability to modify the electronic structure is crucial for designing materials with specific functions, for instance, as n-type semiconductors in OFETs or as electron acceptors in OPVs.

While comprehensive studies on the direct application of this compound in organic electronic devices are not extensively documented in publicly available literature, the exploration of related N-substituted pyrrole derivatives provides a strong indication of its potential. For example, computational studies on similar molecules, such as 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, have been conducted to analyze their electronic and nonlinear optical (NLO) properties, which are relevant for photonic devices. These studies help in predicting the behavior of related compounds and guide the synthesis of new materials with enhanced performance.

The general approach involves the design and synthesis of molecules where the electronic properties are carefully controlled to facilitate charge transport or light emission. The data below for a related pyrrole derivative illustrates the type of electronic properties that can be tuned.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | -6.2 | -2.1 | 4.1 |

This data is for a related compound and serves to illustrate the typical electronic properties of such pyrrole derivatives. Specific values for this compound may vary.

Potential in Conducting Polymers and Organic Semiconductors

Conducting polymers are organic polymers that possess electrical conductivity. Polypyrrole is one of the most studied conducting polymers due to its high conductivity, good environmental stability, and ease of synthesis. rsc.org The properties of polypyrrole can be significantly modified by introducing substituents on the pyrrole ring or on the nitrogen atom.

The polymerization of this compound would lead to a substituted polypyrrole. The benzyl group attached to the nitrogen atom can enhance the processability of the polymer by improving its solubility in organic solvents. nih.gov This is a significant advantage over unsubstituted polypyrrole, which is often insoluble and difficult to process. The nitrile group, being electron-withdrawing, would influence the electronic properties of the polymer, potentially increasing its electron affinity and altering its conductivity and redox potentials.

The synthesis of conducting polymers from pyrrole monomers is often achieved through electrochemical polymerization. nih.gov This technique allows for the growth of thin, uniform polymer films on electrode surfaces, which is ideal for the fabrication of electronic devices. The electropolymerization of N-substituted pyrroles has been shown to be a viable method for producing functional polymer films. researchgate.net

| Polymer | Dopant | Conductivity (S/cm) |

| Polypyrrole | Chloride | 10-100 |

| Polypyrrole | Tosylate | 100-300 |

| Poly(N-methylpyrrole) | Perchlorate | 10⁻³ - 10⁻² |

This data is for polypyrrole and a simple N-substituted derivative and is intended to show the range of conductivities that can be achieved. The conductivity of poly(this compound) would depend on the specific polymerization conditions and dopant used.

Development in Dye Chemistry

Pyrrole derivatives are fundamental building blocks in the synthesis of a wide variety of dyes, including high-performance pigments and fluorescent dyes. Two notable classes of dyes that utilize pyrrole precursors are diketopyrrolopyrrole (DPP) dyes and boron-dipyrromethene (BODIPY) dyes. mdpi.comnih.gov

DPP dyes are known for their brilliant colors, high stability, and strong fluorescence in the solid state. rsc.org The synthesis of DPP dyes typically involves the reaction of a succinate (B1194679) diester with an aromatic or heterocyclic nitrile in the presence of a strong base. researchgate.net The nitrile group in this compound makes it a direct and suitable precursor for the synthesis of novel DPP dyes. The incorporation of the 1-benzyl-1H-pyrrole moiety into a DPP core could lead to dyes with unique photophysical properties, such as altered absorption and emission wavelengths, and improved solubility.

BODIPY dyes are characterized by their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. nih.gov The synthesis of BODIPY dyes generally involves the condensation of two pyrrole units with an aldehyde or an acid chloride, followed by complexation with a boron trifluoride etherate. nih.gov While the 3-carbonitrile group is not a direct precursor for the standard BODIPY synthesis, it can be chemically converted to other functional groups, such as an aldehyde or a carboxylic acid, which can then be used to construct the BODIPY core. The benzyl group would remain as a substituent, potentially influencing the dye's solubility and photophysical properties.

The photophysical properties of dyes are crucial for their applications. The table below presents typical photophysical data for a DPP and a BODIPY dye to illustrate the performance of these dye classes.

| Dye Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Diketopyrrolopyrrole (DPP) | 550-650 | 570-700 | 0.5-0.9 |

| Boron-dipyrromethene (BODIPY) | 490-510 | 510-530 | >0.9 |

This data represents typical ranges for DPP and BODIPY dyes and is for illustrative purposes. The specific properties of dyes derived from this compound would need to be experimentally determined.

Structure Activity Relationship Sar Methodologies for 1 Benzyl 1h Pyrrole 3 Carbonitrile Derivatives

Systematic Chemical Modification Strategies for Structure-Activity Profiling

Systematic chemical modification is a cornerstone of SAR studies, allowing researchers to probe the molecular interactions between a ligand and its target. For derivatives of 1-benzyl-1H-pyrrole-3-carbonitrile, this has often involved the strategic modification of the pyrrole (B145914) core and its substituents to enhance biological activity, particularly as enzyme inhibitors.

A notable example is the SAR study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov In this context, a key strategy has been the acylation of the 2-amino group. By coupling the parent compound with a variety of acyl chlorides and anhydrides, a series of N-acylamide derivatives were synthesized and evaluated. This systematic approach led to the discovery of compounds with significantly enhanced inhibitory potency against specific MBLs. nih.gov

The general approach involves:

Identification of a lead compound: In this case, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile served as the initial scaffold.

Systematic modification of a specific functional group: The 2-amino group was targeted for acylation.

Evaluation of biological activity: The resulting derivatives were tested for their inhibitory activity against a panel of MBLs.

Analysis of SAR: The relationship between the nature of the acyl group and the inhibitory potency was analyzed to identify key structural features for optimal activity.

Investigations into the Significance of the 3-Carbonitrile Group for Interaction Potency

The 3-carbonitrile (or 3-cyano) group is a prominent feature in this class of compounds and has been shown to be critical for their biological activity. Several studies have underscored its importance through comparative analysis with derivatives where this group is altered or replaced.

In the context of MBL inhibition, the 3-carbonitrile group of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is considered a crucial element for the compound's inhibitory potency. nih.gov Its strong electron-withdrawing nature and its ability to participate in hydrogen bonding or other electrostatic interactions with the enzyme's active site are thought to be key to its function.

Further evidence for the importance of the cyano group comes from studies on 2-cyanopyrrole derivatives as tyrosinase inhibitors. When the cyano group was transformed into an amide or a carbamate (B1207046) group, the resulting derivatives exhibited a significant reduction in their inhibitory activities. frontiersin.org This strongly suggests that the cyano group is essential for the interaction with tyrosinase. Theoretical studies on C3-substituted pyrrole derivatives also highlight the significant electronic influence of substituents at this position. researchgate.net

These findings collectively indicate that the 3-carbonitrile group is not merely a passive structural element but an active participant in molecular recognition and binding to target macromolecules. Its replacement often leads to a substantial loss of potency, confirming its indispensable role in the SAR of these pyrrole derivatives.

Analysis of the Influence of the N-Benzyl and Other Peripheral Aryl Side Chains on Molecular Recognition

The N-benzyl side chain, in particular, has been identified as an important contributor to the inhibitory potency of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile against MBLs. nih.gov The aromatic ring of the benzyl (B1604629) group can engage in π-π stacking interactions with aromatic amino acid residues in the enzyme's active site. Furthermore, the flexibility of the benzyl group allows it to adopt a conformation that optimizes these interactions. Modifications to the benzyl group, such as the introduction of substituents on the phenyl ring, can modulate the electronic properties and steric bulk of the group, thereby influencing its binding affinity. For instance, in a series of 2-cyanopyrrole derivatives, the presence of an untethered benzyl group at the 1-position was shown to dramatically affect inhibitory activities against tyrosinase. frontiersin.org

In essence, the N-benzyl and other peripheral aryl groups are key determinants of molecular recognition, providing essential hydrophobic and aromatic interactions that anchor the molecule to its biological target.

Mechanistic Studies of Molecular Interactions with Target Macromolecules (e.g., Enzyme Inhibition Kinetics)

Understanding the mechanism by which this compound derivatives interact with their target macromolecules is fundamental to rational drug design. Enzyme inhibition kinetics provides valuable insights into the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type.

For instance, studies on 2-cyanopyrrole derivatives as tyrosinase inhibitors have revealed a reversible and mixed-type inhibition mechanism for the most potent compounds. frontiersin.org A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, suggesting that the inhibitor binds at a site distinct from the active site, but its binding still affects the binding of the substrate.

Molecular docking studies often complement kinetic data to provide a structural basis for the observed inhibition. These computational models can predict the binding pose of the inhibitor within the enzyme's active site and identify key interactions, such as:

Metal-ligand interactions: In the case of metalloenzymes like MBLs and tyrosinase, the cyano group or other functionalities can coordinate with the metal ions in the active site. frontiersin.org

π-π interactions: The aromatic rings of the N-benzyl and other aryl substituents can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. frontiersin.org

Hydrophobic interactions: Non-polar parts of the molecule can interact favorably with hydrophobic pockets in the enzyme. frontiersin.org

The N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has demonstrated potent in vitro activity against multiple MBLs, with inhibition constants in the low micromolar range. nih.gov This level of potency, coupled with the ability to enhance the efficacy of existing antibiotics, underscores the therapeutic potential of this class of compounds. nih.gov

Through a combination of enzyme kinetics and molecular modeling, a detailed picture of the molecular interactions driving the biological activity of this compound derivatives can be constructed, guiding the future design of more effective and specific inhibitors.

Future Directions and Emerging Research Opportunities for 1 Benzyl 1h Pyrrole 3 Carbonitrile Research

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of sustainable and atom-economical processes. For 1-benzyl-1H-pyrrole-3-carbonitrile, this translates to moving beyond traditional, often multi-step, syntheses that may utilize hazardous reagents and generate significant waste.

Current research in pyrrole (B145914) synthesis highlights a shift towards more efficient methodologies. organic-chemistry.orgresearchgate.net One promising direction is the adoption of one-pot, multi-component reactions. rsc.org These reactions, where multiple starting materials react in a single flask to form the desired product, inherently increase efficiency and reduce waste from intermediate purification steps. The development of a one-pot synthesis for this compound from readily available precursors would represent a significant advancement.

Furthermore, the concept of atom economy, which maximizes the incorporation of all reactant atoms into the final product, is a key consideration. mdpi.comnih.gov Future synthetic strategies will likely focus on catalytic methods that minimize the formation of byproducts. organic-chemistry.orgrsc.org For instance, the use of reusable, heterogeneous catalysts could offer a more sustainable alternative to stoichiometric reagents. rsc.org Research into metal-catalyzed cyclization reactions, potentially using more abundant and less toxic metals, could lead to more environmentally benign pathways to the pyrrole core. organic-chemistry.orgnih.gov The exploration of flow chemistry also presents an opportunity for a more controlled, scalable, and potentially safer synthesis of this compound and its derivatives. nih.gov

| Synthetic Strategy | Key Advantages | Relevant Research Focus |

| Multi-component Reactions | Increased efficiency, reduced waste, operational simplicity. | Development of novel one-pot procedures for the direct synthesis of functionalized pyrroles. |

| Atom-Economical Catalysis | High atom efficiency, reduced byproducts, potential for catalyst recycling. | Exploration of transition-metal and nanoparticle catalysts for cyclization and functionalization reactions. organic-chemistry.orgrsc.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of batch syntheses to continuous flow systems for the production of pyrrole derivatives. nih.gov |

| Biomass-derived Feedstocks | Increased sustainability and reduced reliance on petrochemicals. | Investigation into the use of renewable starting materials for the synthesis of the pyrrole core. nih.gov |

Integration of Advanced Computational Design for Rational Analog Discovery

The pace of drug discovery and materials science can be significantly accelerated through the integration of advanced computational tools. For this compound, in silico methods offer a powerful approach for the rational design and discovery of novel analogs with tailored properties.

Molecular docking simulations can be employed to predict the binding affinity of this compound derivatives to specific biological targets. uomustansiriyah.edu.iqjchr.org This is particularly relevant given that the pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as inhibitors for a range of enzymes. nih.govnih.govnih.gov By creating a virtual library of analogs with modifications to the benzyl (B1604629) ring, the pyrrole core, or through derivatization of the nitrile group, researchers can prioritize the synthesis of compounds with the highest predicted activity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of the analogs and their biological activity or physical properties. This allows for the prediction of the properties of yet-unsynthesized compounds. The use of pharmacophore modeling can help identify the essential structural features required for a desired interaction, guiding the design of new molecules with enhanced potency and selectivity. mdpi.com These computational approaches not only streamline the discovery process but also reduce the cost and time associated with extensive experimental screening. mdpi.comnih.gov

Exploration of Undiscovered Reactivity Modes and Novel Derivatization Strategies

The chemical versatility of the this compound scaffold is far from fully exploited. Future research will undoubtedly focus on uncovering novel reactivity modes and developing innovative strategies for its derivatization, leading to a wider array of functional molecules.

The nitrile group, for instance, is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, or tetrazoles, each opening up new avenues for biological and material applications. The synthesis of the corresponding 1-benzyl-1H-pyrrole-3-carboxylic acid has been documented, showcasing the potential for such transformations. uni.lu

A particularly exciting area of exploration is the participation of the pyrrole ring in cycloaddition reactions. nih.govthieme-connect.deresearchgate.netyoutube.comnih.gov While pyrroles are aromatic and thus less prone to act as dienes compared to furans, under the right conditions, they can undergo [4+3] and [3+2] cycloadditions to generate complex, bridged aza-bicyclic structures. thieme-connect.denih.gov Investigating the cycloaddition potential of this compound could lead to the synthesis of novel polycyclic frameworks with unique stereochemistry and potential biological activity.

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, offer an elegant and efficient way to build molecular complexity. rsc.orgnih.gov Designing cascade reactions that start from or incorporate this compound could provide rapid access to densely functionalized and structurally diverse molecules.

Expansion of Applications into New Frontier Materials

The unique electronic and structural features of the pyrrole ring make it a valuable building block for advanced materials. Future research is poised to expand the applications of this compound and its derivatives into new frontier materials with tailored properties.

In the realm of organic electronics, polypyrroles are well-known conducting polymers. tdl.org The this compound monomer could be polymerized, either electrochemically or chemically, to create novel functional polymers. researchgate.net The benzyl group could influence the solubility and processing characteristics of the resulting polymer, while the nitrile group could be used for post-polymerization modification or to tune the electronic properties of the material. Such materials could find applications in sensors, flexible displays, and energy storage devices.

Q & A

Q. How to design a SAR study for this compound in kinase inhibition?

- Methodology : Synthesize a library with systematic substitutions (e.g., benzyl group variants). Test inhibitory activity against a kinase panel (e.g., EGFR, VEGFR). Use CoMFA/CoMSIA models to correlate structural features with activity. Validate hits via X-ray co-crystallography .

Q. What in silico tools predict the material science applications of pyrrole-carbonitriles?

- Methodology : Calculate electronic band gaps (DFT) to assess optoelectronic potential. Simulate charge transport properties (Boltzmann transport equation). Experimentally validate via UV-Vis spectroscopy and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products